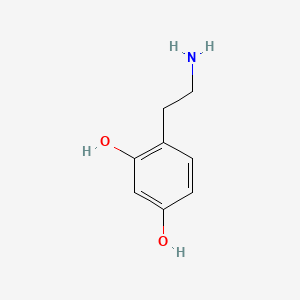

4-(2-Aminoethyl)benzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFGSZVXJZMYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942559 | |

| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-62-5 | |

| Record name | 2,4-Dihydroxyphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)benzene-1,3-diolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phenethylamine Chemistry

4-(2-Aminoethyl)benzene-1,3-diol is structurally classified as a phenethylamine (B48288). This class of organic compounds is characterized by a phenyl ring attached to an amino group via a two-carbon sidechain. The phenethylamine framework is the backbone for a vast array of both naturally occurring and synthetic compounds with profound biological activities. mdpi.comnih.govresearchgate.net

The parent compound, phenethylamine, is found in trace amounts in the mammalian brain and is believed to play a role as a neuromodulator. researchgate.net However, it is the substituted phenethylamines that have garnered the most attention in research. These substitutions can occur on the phenyl ring, the ethyl sidechain, or the amino group, leading to a diverse range of compounds with varied pharmacological profiles. mdpi.commdpi.com

Significance of Dihydroxylated Phenethylamines in Chemical Synthesis and Biological Studies

The addition of hydroxyl (-OH) groups to the phenyl ring of phenethylamines dramatically alters their properties, particularly their polarity, ability to form hydrogen bonds, and susceptibility to metabolism. Dihydroxylated phenethylamines, also known as catecholamines when the hydroxyl groups are adjacent (at the 3 and 4 positions), are of paramount importance in mammalian physiology. mdpi.com This family includes crucial neurotransmitters like dopamine (B1211576) (4-(2-aminoethyl)benzene-1,2-diol), norepinephrine, and epinephrine. wikipedia.org These molecules are central to a multitude of physiological and neurological processes, including motor control, mood, attention, and the 'fight or flight' response. wikipedia.orgnih.gov

The specific placement of the two hydroxyl groups on the benzene (B151609) ring is critical to the biological activity and receptor interaction of these compounds. While the 3,4-dihydroxylated pattern (catechol) is the most studied due to its endogenous roles, other arrangements, such as the 2,4-dihydroxy pattern found in 4-(2-Aminoethyl)benzene-1,3-diol, present unique chemical characteristics that are of interest in synthetic and medicinal chemistry. researchgate.net The resorcinol (B1680541) (1,3-diol) moiety, for instance, can influence the molecule's binding affinity and selectivity for various biological targets.

Historical Perspective of 4 2 Aminoethyl Benzene 1,3 Diol Investigations

The history of 4-(2-Aminoethyl)benzene-1,3-diol is intrinsically linked to the broader exploration of phenethylamines and catecholamines. Research into this chemical family began in the late 19th and early 20th centuries, with the isolation and synthesis of adrenaline (epinephrine) and the subsequent discovery of other related compounds. wikipedia.org A significant milestone was the synthesis of 3,4-dihydroxyphenylethylamine, later named dopamine (B1211576), in 1910 by George Barger and James Ewens. nih.gov

However, the vast majority of historical research has focused on the catecholamines (3,4-dihydroxylated phenethylamines) due to their clear and vital roles as neurotransmitters and hormones. wikipedia.orgwikipedia.org The dopamine hypothesis of schizophrenia, for example, which emerged in the 1960s, spurred extensive investigation into dopamine and its receptors. nih.govnih.gov

In contrast, the 2,4-dihydroxy isomer, this compound, has a much more limited and recent research history. Early chemical literature often focused on the synthesis and properties of the more biologically prevalent isomers. It is primarily in more contemporary research that this specific compound has been investigated for its own unique chemical reactivity and potential applications, often as a synthetic building block.

Current Research Landscape and Emerging Directions

Direct Synthesis of this compound Core Structure

The synthesis of the this compound, also known as 4-(2-aminoethyl)-resorcinol clearsynth.com, core structure is a multi-step process that often involves the strategic functionalization of a highly activated aromatic precursor.

Approaches Utilizing Resorcinol (B1680541) as Precursor

Resorcinol (benzene-1,3-diol) serves as a common and logical starting material for the synthesis of this compound due to its inherent dihydroxy substitution pattern. wikipedia.org A prevalent synthetic strategy involves an initial acylation of the resorcinol ring, followed by subsequent chemical transformations of the introduced acyl group to form the desired aminoethyl side chain.

One of the key reactions in this approach is the Houben-Hoesch reaction . bncollegebgp.ac.inwikipedia.orgyoutube.com This reaction facilitates the acylation of electron-rich aromatic compounds like resorcinol using a nitrile in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), and hydrogen chloride (HCl). bncollegebgp.ac.innibs.ac.cn When resorcinol is reacted with acetonitrile (B52724) (CH₃CN) under Houben-Hoesch conditions, the primary product is 2,4-dihydroxyacetophenone. bncollegebgp.ac.in This reaction is particularly effective for polyhydroxy phenols such as resorcinol. bncollegebgp.ac.innibs.ac.cn

The subsequent conversion of the ketone intermediate, 2,4-dihydroxyacetophenone, to the target phenethylamine (B48288) derivative can be achieved through a variety of reductive amination pathways. A common method involves the formation of an oxime by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). The resulting oxime can then be reduced to the primary amine. Catalytic hydrogenation, for instance using hydrogen gas with a metal catalyst like palladium or nickel, is a frequently employed method for this reduction.

An alternative reduction method involves the use of chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the choice of reagent must be compatible with the other functional groups present in the molecule.

A plausible synthetic sequence is outlined below:

Acylation: Resorcinol undergoes a Houben-Hoesch reaction with acetonitrile to yield 2,4-dihydroxyacetophenone.

Oximation: The resulting 2,4-dihydroxyacetophenone is reacted with hydroxylamine to form 2,4-dihydroxyacetophenone oxime.

Reduction: The oxime is then reduced to the final product, this compound.

Development of Economical and Scalable Synthetic Routes

The development of economical and scalable synthetic routes is a critical aspect of chemical manufacturing. While specific literature on the large-scale production of this compound is not extensively detailed, general principles of process chemistry can be applied to evaluate the feasibility of the described synthetic pathways.

For a synthesis to be considered scalable, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, the efficiency of each step (yield), and the ease of purification of the final product must be taken into account. google.com

The use of resorcinol as a starting material is advantageous due to its industrial availability. wikipedia.org However, the classical Houben-Hoesch reaction presents some scalability challenges. The use of stoichiometric amounts of Lewis acids and anhydrous HCl gas can be problematic in large-scale industrial settings due to handling difficulties and waste generation. nibs.ac.cn

Modern approaches to improve the scalability and environmental footprint of such syntheses often focus on the development of catalytic and milder reaction conditions. For the reduction step, catalytic hydrogenation is generally preferred for large-scale operations over the use of metal hydrides due to factors like cost, safety, and waste reduction. google.com The development of efficient and reusable catalysts is an active area of research aimed at making such processes more economical and sustainable. researchgate.net For instance, research into the catalytic reduction of nitriles to amines using catalysts like Ni/Cr₂O₃ highlights efforts to improve selectivity and activity in related transformations. iaea.org

Derivatization Strategies for Functional Enhancement

The primary amine and the phenolic hydroxyl groups of this compound offer reactive sites for further chemical modification. Derivatization is a common strategy to modulate the physicochemical properties and enhance the functionality of a core molecule.

Synthesis of Schiff Base Derivatives of this compound

A significant class of derivatives are Schiff bases, which are formed by the reaction of a primary amine with a carbonyl compound. wikipedia.org These compounds, containing a C=N imine bond, are valuable in coordination chemistry and have been investigated for various applications. wikipedia.orgnih.gov

The synthesis of Schiff base derivatives of this compound is typically achieved through a condensation reaction between the primary amino group of the molecule and a suitable aldehyde or ketone. nih.gov This reaction is often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent such as ethanol. nih.govresearchgate.net The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine, or Schiff base. wikipedia.org

A variety of aromatic and heterocyclic aldehydes can be used to generate a diverse library of Schiff base derivatives. For example, substituted benzaldehydes are commonly employed to introduce different functional groups onto the final molecule. researchgate.netnih.gov

A representative reaction scheme is the condensation of this compound with a substituted benzaldehyde (B42025):

This compound + R-CHO → 4-(2-(benzylideneamino)ethyl)benzene-1,3-diol + H₂O

Where R represents a substituent on the benzaldehyde ring.

The structural elucidation of the synthesized Schiff base derivatives is accomplished using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the imine (C=N) stretching vibration in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde or ketone starting materials also confirms the reaction. worldresearchersassociations.comalayen.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon of the azomethine group gives a characteristic signal in the ¹³C NMR spectrum, usually in the range of δ 150-165 ppm. worldresearchersassociations.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The observation of a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the Schiff base product provides strong evidence for its formation. nih.gov

The following table summarizes typical spectroscopic data for a Schiff base derivative of this compound. researchgate.netnih.govnih.gov

| Spectroscopic Technique | Key Observation | Typical Range/Value |

| FT-IR | C=N stretch (imine) | 1600-1650 cm⁻¹ |

| ¹H NMR | -CH=N- proton (azomethine) | δ 8.0-9.0 ppm |

| ¹³C NMR | -C H=N- carbon (azomethine) | δ 150-165 ppm |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to calculated MW |

Formation of Metal Complexes with this compound Ligands

The ability of this compound and its derivatives to form stable complexes with a variety of metal ions is a cornerstone of its chemical utility. This section delves into the specifics of its chelation behavior and the synthesis and analysis of the resulting metal-ligand complexes.

Chelation Chemistry and Coordination Environments

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a ring structure. This compound possesses multiple donor atoms—the nitrogen of the amino group and the oxygen atoms of the hydroxyl groups—making it a potent chelating agent. nih.gov The specific coordination environment is often dictated by modifications to the parent molecule, particularly through the formation of Schiff base derivatives.

Schiff bases derived from this compound, for instance, by condensation with aldehydes or ketones, can act as versatile ligands. For example, a Schiff base ligand derived from the condensation of ethylenediamine, 2,4-dihydroxyacetophenone, and benzaldehyde, which shares the resorcinol and ethylamine (B1201723) backbone with the title compound, has been shown to act as a tridentate ONN donor. nih.gov In this arrangement, the ligand coordinates with a metal ion through one phenolic oxygen atom and the two nitrogen atoms of the imine groups. nih.gov This chelation results in the formation of stable five- or six-membered rings, which enhances the thermodynamic stability of the resulting complex.

The coordination geometry of the metal center is influenced by the nature of the metal ion itself, its oxidation state, and the steric and electronic properties of the ligand. Common geometries observed for complexes involving similar Schiff base ligands include square-planar and octahedral configurations. nih.govresearchgate.netresearchgate.net For instance, copper(II) complexes with a tridentate Schiff base ligand derived from 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}ethanimidoyl]benzene-1,3-diol have been reported to adopt a square-planar geometry. nih.gov

Synthesis and Structural Analysis of Metal-Ligand Complexes

The synthesis of metal complexes with this compound-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often involves alcohols or other polar solvents that can dissolve both the ligand and the metal salt.

A general synthetic route involves the dropwise addition of a solution of the metal salt to a solution of the ligand, followed by a period of reflux to ensure the completion of the reaction. The resulting metal complex can then be isolated by filtration, washed, and dried. For example, copper(II) complexes of the Schiff base ligand 4-[(1E)-N-{2-[(Z)-(4-methoxybenzylidene)amino]ethyl}ethanimidoyl]benzene-1,3-diol have been synthesized by reacting the ligand with various copper(II) salts, such as CuCl₂, CuBr₂, and Cu(NO₃)₂. researchgate.net

The structural characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.

| Technique | Information Obtained |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and phenolic C-O stretches. The disappearance of the phenolic O-H band indicates deprotonation upon coordination. researchgate.net |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps in deducing the coordination geometry of the metal center. nih.gov |

| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming the stoichiometry of the metal-ligand complex. researchgate.net |

| Molar Conductance Measurements | Indicates the electrolytic or non-electrolytic nature of the complexes in solution. nih.gov |

| X-ray Diffraction (XRD) | For crystalline complexes, XRD provides detailed information about the bond lengths, bond angles, and overall three-dimensional structure of the metal-ligand complex, confirming the coordination geometry. researchgate.net |

| Thermal Analysis (TGA/DTA) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.net |

These analytical methods collectively provide a comprehensive understanding of the structure and bonding in the metal complexes of this compound derivatives.

Introduction of Other Functional Groups and Heterocyclic Moieties

The functionalization of this compound by introducing other chemical groups or incorporating it into heterocyclic systems expands its chemical diversity and potential applications.

Synthesis of Thiadiazole-Based Phenethylamine-1,3-diol Derivatives

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) ring, in particular, is a common scaffold in medicinal chemistry. nih.gov While a direct synthesis starting from this compound is not extensively documented in the reviewed literature, established methods for the synthesis of 1,3,4-thiadiazoles can be applied to its derivatives.

A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com To synthesize a thiadiazole derivative of this compound, the amino group of the parent compound could first be converted into a thiosemicarbazide (B42300). This could be achieved by reacting an isothiocyanate derivative of the phenethylamine with hydrazine. The resulting thiosemicarbazide can then be cyclized.

Alternatively, a carboxylic acid derivative of the phenethylamine could be reacted with thiosemicarbazide in the presence of a strong acid or dehydrating agent. For instance, various aromatic carboxylic acids are known to react with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-aryl-1,3,4-thiadiazol-2-amines. mdpi.com

Another approach involves the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.gov This method has been used to synthesize 1,3,4-thiadiazole derivatives containing a phenylalanine moiety, which is structurally similar to the phenethylamine core of the title compound. nih.gov

Exploration of Substitution and Coupling Reactions

Further diversification of this compound analogues can be achieved through various substitution and coupling reactions. For derivatives that incorporate a 2-amino-1,3,4-thiadiazole (B1665364) ring, the amino group of the thiadiazole can serve as a handle for further functionalization.

For example, the amino group of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can undergo acetylation with acetic anhydride (B1165640) or participate in coupling reactions with acid chlorides to form amide derivatives. mdpi.com This suggests that similar transformations could be applied to a thiadiazole derivative of this compound.

More advanced coupling reactions, such as the Eschenmoser coupling reaction, offer pathways to more complex heterocyclic systems. This reaction has been utilized for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides. beilstein-journals.org While not a direct reaction on the title compound, it demonstrates a powerful method for C-C and C-N bond formation that could be adapted for the synthesis of novel analogues.

Reaction Mechanisms in the Synthesis of this compound Analogues

Understanding the reaction mechanisms involved in the synthesis of this compound analogues is crucial for optimizing reaction conditions and designing new synthetic routes.

The formation of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride is believed to proceed through a cyclodehydration mechanism. The proposed mechanism likely involves the initial activation of the carboxylic acid by the dehydrating agent, followed by nucleophilic attack by the sulfur or a nitrogen atom of the thiosemicarbazide. Subsequent cyclization and dehydration steps lead to the formation of the aromatic thiadiazole ring.

In the Eschenmoser coupling reaction for the synthesis of 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones, the reaction between a 3-bromooxindole and a thioamide is proposed to proceed through the formation of an intermediate 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazole. beilstein-journals.org This intermediate then undergoes a rearrangement to yield the final product. The nucleophilicity of the thioamide and the electrophilicity of the oxindole (B195798) are key factors influencing the reaction pathway. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the ethylamine side chain. Based on the analysis of its isomer, dopamine (B1211576), and general principles of NMR spectroscopy, the following proton signals can be predicted. hmdb.ca

The three aromatic protons will appear in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the hydroxyl and aminoethyl groups will influence the specific chemical shifts and coupling patterns. The protons on the ethylamine side chain will resonate in the upfield region. The two methylene (B1212753) groups (-CH₂-) will likely appear as two distinct triplets, a result of spin-spin coupling with each other.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic H | 6.0 - 7.5 | Multiplet | The exact shifts and coupling constants depend on the specific electronic effects of the substituents. |

| -CH₂- (adjacent to aromatic ring) | ~2.7 | Triplet | Deshielded by the aromatic ring. |

| -CH₂- (adjacent to amino group) | ~3.0 | Triplet | Influenced by the electron-withdrawing amino group. |

| -NH₂ | Variable | Broad Singlet | Chemical shift and appearance can vary with solvent and concentration due to hydrogen bonding and exchange. |

| -OH | Variable | Broad Singlet | Chemical shift and appearance are highly dependent on solvent, temperature, and concentration. |

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. While direct experimental data is scarce, data from the isomeric 4-(2-Aminoethyl)benzene-1,2-diol;hydron and related compounds can be used for prediction. nih.govdrugbank.com

The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbons attached to the hydroxyl groups showing the most significant downfield shifts due to the deshielding effect of the oxygen atoms. The two aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum (typically below 50 ppm).

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-OH | 140 - 160 | The two carbons attached to the hydroxyl groups will be the most downfield aromatic signals. |

| Aromatic CH | 110 - 130 | The chemical shifts of the other aromatic carbons will be influenced by their position relative to the substituents. |

| C-CH₂ | ~130 | The aromatic carbon attached to the ethylamine side chain. |

| -CH₂- (adjacent to aromatic ring) | ~35 | Aliphatic carbon shielded relative to the aromatic carbons. |

| -CH₂- (adjacent to amino group) | ~45 | Slightly deshielded compared to the other aliphatic carbon due to the influence of the nitrogen atom. |

Table 2: Predicted ¹³C NMR Data for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

Infrared (IR) Spectroscopy: Characteristic Vibrations of Hydroxyl and Amino Groups

The IR spectrum of this compound is expected to be rich in information, with characteristic absorption bands for the hydroxyl (-OH) and amino (-NH₂) groups. A study on the related molecule dopamine provides a good basis for these predictions. researchgate.net

The hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp to medium bands in the range of 3300-3500 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound.

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the Raman spectrum of this compound will be particularly useful for characterizing the aromatic ring and the carbon-carbon bonds of the side chain.

The symmetric stretching vibrations of the benzene ring are expected to produce strong and sharp signals in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹. The C-C stretching vibrations of the ethyl side chain will also be observable. In contrast to the IR spectrum, the O-H and N-H stretching vibrations are generally weaker in the Raman spectrum. Computational and experimental studies on dopamine have provided valuable insights into its Raman spectrum, which can be extrapolated to its 2,4-dihydroxy isomer. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and confirming its purity. The molecular formula of this compound is C₈H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 153.079 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar, thermally labile molecules like this compound. chemrxiv.org It allows for the determination of the molecular weight and can provide structural information through tandem mass spectrometry (MS/MS). The compound is introduced into the ESI source dissolved in a suitable solvent, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.

Given the presence of a basic amino group and acidic hydroxyl groups, this compound can be analyzed in both positive and negative ion modes.

Positive Ion Mode: The primary amine group is readily protonated, forming the pseudomolecular ion [M+H]⁺.

Negative Ion Mode: The phenolic hydroxyl groups can be deprotonated, particularly in the presence of a mild base, to form the [M-H]⁻ ion. The negative ion mode can sometimes offer lower background noise. chemrxiv.org

Tandem MS (ESI-MS/MS) of a selected precursor ion (e.g., the [M+H]⁺ ion) induces fragmentation, yielding product ions that are characteristic of the molecule's structure. This provides an additional layer of confirmation and can be used to distinguish between isomers. psu.edu

Table 1: Example ESI-MS Operational Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive or Negative | To generate protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively. |

| Capillary Voltage | ±3000 V | To generate the electrospray. psu.edu |

| Cone Voltage | ±40 V | To facilitate ion desolvation and transfer. psu.edu |

| Desolvation Temp. | 100 °C | To aid in the evaporation of solvent from charged droplets. psu.edu |

| Infusion Flow Rate | 5-15 µL/min | To introduce the sample into the ESI source at a steady rate. psu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds within complex biological samples. nih.gov However, direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, conferred by the amine and hydroxyl functional groups. These properties prevent it from vaporizing without thermal decomposition in the GC inlet.

To overcome this limitation, a chemical derivatization step is necessary prior to GC-MS analysis. This process modifies the functional groups to increase the molecule's volatility and thermal stability. A common method is silylation, where active hydrogens in the amine and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

Once derivatized, the TMS-ether/amine of this compound can be separated from other metabolites on a GC column (typically a nonpolar or medium-polarity column) and subsequently detected by the mass spectrometer. The resulting mass spectrum will show a molecular ion corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for definitive identification by comparison to spectral libraries. nih.gov

Table 2: Typical GC-MS Analysis Workflow for Polar Metabolites

| Step | Description | Example |

|---|---|---|

| 1. Sample Prep | Extraction of metabolites from the matrix. | Extraction with a methanol/water/chloroform solvent system. nih.gov |

| 2. Derivatization | Chemical modification to increase volatility. | Reaction with BSTFA to form TMS derivatives. nih.gov |

| 3. GC Separation | Separation of derivatized compounds based on boiling point and polarity. | Use of a capillary column (e.g., DB-5ms) with a temperature gradient (e.g., 70°C to 300°C). |

| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis. | Acquisition of mass spectra from m/z 50-600. |

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and analyzing it within mixtures. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A common approach for a polar, ionizable compound like this compound is reversed-phase HPLC. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The mobile phase is often acidified (e.g., with formic or sulfuric acid) to ensure the amine group is protonated, leading to consistent retention times and sharp peak shapes. sielc.com Detection is typically performed using a UV detector, set to a wavelength where the benzene ring absorbs, such as 220 nm. sielc.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥98.0% is often required for research-grade chemicals. avantorsciences.com

Table 3: Example HPLC Method Parameters for Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Primesep 100 (mixed-mode) or equivalent C18 | Mixed-mode offers alternative selectivity; C18 is standard for reversed-phase. csic.essielc.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Sulfuric Acid | Organic solvent for elution strength, acid to suppress ionization of silanols and protonate the analyte. sielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a standard 4.6 mm ID column. |

| Detection | UV at 220 nm | Wavelength for detecting the aromatic ring system. sielc.com |

| Column Temp. | 30 °C | To ensure reproducible retention times. csic.es |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. csic.es |

Preparative Chromatography for Compound Purification

When a large quantity of highly pure this compound is required, for instance after a chemical synthesis, preparative chromatography is employed. The principle is identical to analytical HPLC, but the scale is significantly larger. The goal shifts from analysis to isolation.

The analytical HPLC method is first optimized and then scaled up. This involves using a column with a much larger internal diameter and longer length, packed with the same stationary phase material, often with a larger particle size to reduce backpressure. The flow rate of the mobile phase is increased proportionally to the column size, and a much larger volume of the concentrated sample mixture is injected.

Fractions of the eluent are collected as they exit the detector. The fractions containing the target compound are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the purified this compound.

Table 4: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column ID | 2.1 - 4.6 mm | >20 mm |

| Flow Rate | 0.3 - 2.0 mL/min | 20 - 100+ mL/min |

| Injection Volume | 1 - 20 µL | 500 µL - several mL |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Primary Goal | Quantification and Purity Assessment | Isolation and Purification |

Mechanistic Investigations of Biological Activity Non Clinical Focus

Interaction with Enzyme Systems

The ability of a compound to modulate the activity of specific enzymes is a key aspect of its pharmacological profile. Research into 4-(2-Aminoethyl)benzene-1,3-diol and its related structures explores these interactions to understand their biological influence.

Modulation of Enzyme Activity by this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have been synthesized and investigated for their biological activities. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, can feature an azomethine group (-C=N-) which is often crucial for their biological effects. These derivatives have been confirmed to possess a range of biological effects, including antitumor, antioxidant, and antimicrobial properties. researchgate.net The introduction of different substituents to the core structure allows for the modification of electronic and steric properties, which in turn influences the compound's ability to interact with and modulate the activity of various enzyme systems. For example, Schiff base derivatives of the structurally similar 4-(2-aminoethyl)-benzenesulfonamide have been shown to be effective inhibitors of carbonic anhydrase isoforms. nih.govresearchgate.net

Specific Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, NLRP3)

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. researchgate.net Phenolic compounds are a well-documented class of xanthine oxidase inhibitors. nih.govnih.govmdpi.com The inhibitory mechanism is often attributed to the ability of the polyphenol to bind to the enzyme's active site, which contains a molybdenum cofactor, thereby blocking the entry of the substrate. nih.govnih.govscilit.com The structure-activity relationship for polyphenols suggests that the number and position of hydroxyl groups on the aromatic ring are critical for inhibitory potency. researchgate.netmdpi.comscilit.com Given that this compound is a phenolic compound, its derivatives are plausible candidates for XO inhibition.

NLRP3 Inflammasome: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. acs.orgmdpi.com Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. acs.orgnih.gov Consequently, the discovery of small-molecule inhibitors of NLRP3 is an area of intense research. acs.orgmdpi.comnih.govnih.gov Several inhibitors work by directly binding to the NLRP3 protein, preventing its oligomerization and activation. mdpi.com For instance, the small molecule MCC950 is a potent and specific inhibitor of NLRP3 activation. nih.gov Other proposed mechanisms for NLRP3 inhibition by small molecules include blocking the ATP-binding site or promoting autophagic degradation of the NLRP3 protein. mdpi.comnih.gov

Table 1: Examples of Small Molecule Enzyme Inhibitors and Their Mechanisms

| Inhibitor Class / Example | Target Enzyme | General Mechanism of Action |

|---|---|---|

| Phenolic Compounds (e.g., Quercetin) | Xanthine Oxidase (XO) | Binds to the molybdenum center in the enzyme's active site, competitively inhibiting substrate access. nih.govnih.gov |

| MCC950 | NLRP3 Inflammasome | Specifically blocks both canonical and non-canonical NLRP3 activation, preventing inflammasome assembly. nih.gov |

| Kaempferol | NLRP3 Inflammasome | Promotes autophagic degradation of the NLRP3 protein, leading to its deactivation. nih.gov |

| Glyburide | NLRP3 Inflammasome | Inhibits ATP-sensitive K+ channels, which can indirectly affect NLRP3 activation. nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous pathological conditions. nih.gov Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.

In Vitro Assays for Antiradical Potential (e.g., DPPH, ABTS)

To evaluate the antioxidant potential of compounds like this compound and its derivatives, several in vitro assays are commonly employed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it becomes reduced to the pale yellow DPPH-H. mdpi.com The decrease in absorbance at approximately 517 nm is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound. e3s-conferences.orgopenagrar.de

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this method, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. nih.gov The resulting blue-green radical has a characteristic absorbance. e3s-conferences.org In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance, indicates the scavenging potency of the antioxidant. nih.govnih.gov The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

Schiff base derivatives of compounds structurally related to this compound have been confirmed to exhibit antioxidant effects, likely demonstrated through these standard assays. researchgate.net

Table 2: Comparison of Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Species | Measurement |

|---|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.com | DPPH• (2,2-diphenyl-1-picrylhydrazyl) | Decrease in absorbance (color change from violet to yellow). e3s-conferences.org |

| ABTS | Measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation. nih.gov | ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Decrease in absorbance (decolorization of blue-green solution). e3s-conferences.org |

Mechanistic Pathways of Oxidative Stress Mitigation

The antioxidant activity of phenolic amines like this compound is rooted in their chemical structure. The primary mechanisms involve:

Direct Radical Scavenging: The hydroxyl (-OH) groups on the benzene (B151609) ring are excellent hydrogen or electron donors. nih.gov They can react with and neutralize highly reactive free radicals (like ROS), thereby terminating the damaging chain reactions of oxidation. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, making the parent molecule an effective radical scavenger. researchgate.net

Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, phenolic compounds can mitigate oxidative stress by upregulating the body's own antioxidant defenses. mdpi.com This can involve enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com These enzymes are crucial for detoxifying ROS; for instance, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.com

Antimicrobial Activity at the Cellular Level

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. mdpi.com Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties against a broad spectrum of microorganisms. mdpi.comresearchgate.net Studies have confirmed that Schiff base derivatives of related phenolic structures possess antimicrobial activity. researchgate.netnanobioletters.com

The cellular mechanisms underlying the antimicrobial action of phenolic compounds are multifaceted and can include:

Cell Membrane Disruption: A primary mechanism involves the interaction of the phenolic compound with the bacterial cell membrane. nih.govfrontiersin.org The lipophilic nature of the benzene ring allows it to partition into the lipid bilayer, disrupting its structure and increasing its permeability. mdpi.comfrontiersin.org This loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately causing cell death. nih.govnih.gov

Inhibition of Biofilm Formation: Many pathogenic bacteria exist within biofilms, which are protective matrices that make them more resistant to conventional antibiotics. Some phenolic compounds have been shown to inhibit the formation of these biofilms. nih.gov This can occur by interfering with bacterial motility or by reducing the production of extracellular polysaccharides (EPS), which are key structural components of the biofilm matrix. nih.gov

Enzyme Inhibition: Phenolic compounds can inhibit microbial enzymes by binding to them, often through hydrogen bonding or hydrophobic interactions. This can disrupt essential metabolic pathways necessary for bacterial survival. mdpi.com

Table 3: Common Antimicrobial Mechanisms of Phenolic Compounds

| Mechanism | Cellular Effect | Consequence for Microbe |

|---|---|---|

| Membrane Disruption | Increases permeability of the cytoplasmic membrane. frontiersin.org | Leakage of essential ions and metabolites, loss of proton motive force. nih.govnih.gov |

| Enzyme Inhibition | Binds to and inactivates key microbial enzymes. mdpi.com | Disruption of metabolic pathways (e.g., energy production, synthesis of structural components). |

| Inhibition of Biofilm Formation | Reduces bacterial motility and production of extracellular matrix components. nih.gov | Prevents the formation of resilient microbial communities, increasing susceptibility to antimicrobial agents. |

| Nucleic Acid Interaction | Binds to microbial DNA. mdpi.com | May interfere with DNA replication and transcription processes. |

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Detailed studies elucidating the specific antibacterial mechanisms of this compound against Gram-positive and Gram-negative bacteria are not extensively available in the current scientific literature. However, the parent molecule, resorcinol (B1680541) (benzene-1,3-diol), is known for its antiseptic and disinfectant properties. nih.govdrugbank.com Resorcinol functions by precipitating proteins, which contributes to its antibacterial and keratolytic actions when used topically. drugbank.com

Research into various dihydroxybenzene derivatives has shown antimicrobial activity. nih.gov For instance, certain new resorcinol derivatives isolated from sponge-derived fungi have demonstrated potent inhibitory effects against a panel of bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentration (MIC) values ranging from 0.25 to 4 µg/mL. researchgate.net Another study on 4-allylbenzene-1,2-diol, an isomer of the subject compound's parent ring structure, found that its bactericidal mechanism involves damaging the integrity of the bacterial cell membrane, leading to increased permeability. nih.gov However, specific mechanistic pathways for the 4-(2-aminoethyl) derivative have not been similarly detailed.

Antifungal Properties and Mode of Action

Specific investigations into the antifungal properties and mode of action of this compound are not well-documented. The broader class of resorcinol derivatives has been a subject of interest for antifungal activity. nih.gov Studies have shown that compounds like phenylethyl resorcinol and 4-hexylresorcinol exhibit good antifungal activity against various dermatophytes. nih.gov The proposed mechanism for some antifungal agents involves the disruption of the cell wall, interference with amino acid synthesis, or chelation of polyvalent metal cations essential for enzymatic function. nih.gov

One study evaluated resorcinol itself against Candida albicans, finding that it displayed promising in vitro antifungal potential and inhibited the yeast-to-hyphal transition, a key virulence factor. researchgate.net The effect appeared to be independent of major drug efflux pumps, which are a common cause of drug resistance. researchgate.net

Notably, a different and more complex derivative containing the benzene-1,3-diol moiety, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was found to exhibit a strong synergistic antifungal interaction with Amphotericin B. researchgate.net This synergy allows for a significant reduction in the concentration of Amphotericin B needed to inhibit fungal growth, including against resistant strains. researchgate.net This finding highlights the potential of the benzene-1,3-diol scaffold in developing antifungal therapies, though it does not describe the mechanism of this compound itself.

Ligand-Target Interactions at Molecular Receptors (Excluding Clinical Outcomes)

Hypothesized Interactions with Neurotransmitter Systems

There is a lack of published research detailing hypothesized or confirmed interactions between this compound and neurotransmitter systems. The compound is a structural isomer of the well-known neurotransmitter dopamine (B1211576), which is 4-(2-Aminoethyl)benzene-1,2-diol. researchgate.netnih.gov Extensive research exists on dopamine's interactions with its receptors and its role in neurological function. researchgate.netnih.gov However, the positional difference of the hydroxyl groups (1,3-diol vs. 1,2-diol) significantly alters the molecule's electronic and steric properties, meaning that the biological activity of dopamine cannot be directly extrapolated to its 1,3-diol isomer. No dedicated studies hypothesizing how this structural change would affect binding to dopamine receptors or other neurotransmitter targets were identified.

Biosynthesis and Abiotic/biotic Degradation Pathways

Theoretical Biosynthesis of 4-(2-Aminoethyl)benzene-1,3-diol

While the biosynthesis of the structurally similar catecholamines is well-documented, the specific pathways for this compound are not extensively described in scientific literature. However, a theoretical pathway can be hypothesized based on known enzymatic reactions.

The established biosynthesis of catecholamines, such as dopamine (B1211576), begins with the amino acid L-tyrosine. wikipedia.orgnih.gov A key enzyme, tyrosine hydroxylase (TH), hydroxylates L-tyrosine to form L-DOPA (3,4-dihydroxy-L-phenylalanine). nih.gov Following this, DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), removes the carboxyl group from L-DOPA to produce dopamine (4-(2-aminoethyl)benzene-1,2-diol). nih.govwikipedia.org

For the synthesis of this compound, a hypothetical pathway might involve alternative precursors or enzymatic activities. One possibility is the existence of a specific hydroxylase that acts on a precursor like phenethylamine (B48288) at positions 2 and 4 of the benzene (B151609) ring. Alternatively, a different starting amino acid with a pre-existing hydroxyl group at a different position might be utilized by a similar set of enzymes.

Another hypothetical route could involve the enzymatic transformation of m-tyrosine (3-hydroxyphenylalanine). If m-tyrosine were a substrate for a hydroxylase that adds a second hydroxyl group at the 4-position, followed by decarboxylation, it could theoretically lead to the formation of this compound. However, the substrate specificity and regioselectivity of the involved enzymes for these alternative substrates would need to be experimentally confirmed.

As a structural isomer of the key neurotransmitter dopamine (4-(2-aminoethyl)benzene-1,2-diol), this compound is a significant chemical entity for comparative studies within the context of catecholamine pathways. wikipedia.orgchim.lu The difference in the hydroxylation pattern on the benzene ring—a 1,3-diol (resorcinol) structure versus a 1,2-diol (catechol) structure—fundamentally alters the molecule's electronic properties and its potential interactions with enzymes and receptors.

The enzymes responsible for catecholamine degradation, namely monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), exhibit a degree of substrate specificity. nih.gov COMT, as its name suggests, specifically acts on catechol structures. Therefore, this compound would likely not be a substrate for COMT, which could lead to a different metabolic fate compared to dopamine. MAO, which catalyzes the deamination of the ethylamine (B1201723) side chain, might still recognize and process this compound. nih.gov

The following table summarizes the key enzymes in the established catecholamine biosynthetic pathway.

| Enzyme | Precursor | Product | Cofactors |

| Phenylalanine hydroxylase | Phenylalanine | L-Tyrosine | Tetrahydrobiopterin, O₂ |

| Tyrosine hydroxylase (TH) | L-Tyrosine | L-DOPA | Tetrahydrobiopterin, O₂, Fe²⁺ |

| DOPA decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate |

| Dopamine β-hydroxylase | Dopamine | Norepinephrine | Ascorbate, O₂ |

| Phenylethanolamine N-methyltransferase | Norepinephrine | Epinephrine | S-adenosylmethionine |

Abiotic Degradation Mechanisms

The environmental fate of this compound is influenced by abiotic processes that can lead to its transformation and degradation.

While specific studies on the photo-oxidation of this compound are limited, the general principles of photo-oxidation of phenolic compounds can be applied. Aromatic compounds with hydroxyl groups are susceptible to degradation by light, particularly in the presence of photosensitizers. The process can lead to the formation of various oxidation products through complex reaction pathways. For instance, porphyrins and their metal complexes can act as photocatalysts in the degradation of phenolic compounds under visible light. researchgate.net The delocalized π-electron system in such catalysts allows for strong absorption in the visible spectrum, initiating the oxidative process. researchgate.net

Potential products from the photo-oxidation of this compound could include hydroxylated derivatives, quinone-like structures, and products resulting from the cleavage of the aromatic ring or modification of the aminoethyl side chain.

Hydroxyl radicals (•OH) are highly reactive species that can readily react with aromatic compounds. rsc.orgiaea.org The reaction of •OH with benzene in aqueous solutions has been shown to proceed via the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. psu.edu In the presence of oxygen, this intermediate can undergo further reactions to form various products. psu.edu

In the case of this compound, the hydroxyl radical can add to different positions on the benzene ring. The existing hydroxyl and aminoethyl substituents will direct the position of the attack due to their electronic effects. The presence of two hydroxyl groups would activate the ring towards electrophilic attack by the hydroxyl radical. The subsequent reactions of the resulting radical intermediates in an oxygenated environment could lead to the formation of a variety of products, including further hydroxylated species and ring-opened products. rsc.orgiaea.org Studies on benzene have shown that at high dose rates of irradiation, major products include phenol, hydroquinone, and cyclohexa-2,5-diene-1,4-diol. rsc.orgpsu.edu

The table below outlines potential products from the reaction of hydroxyl radicals with a benzene ring.

| Reactant | Radical Species | Potential Products |

| Benzene | •OH | Phenol, Hydroquinone, Cyclohexa-2,5-diene-1,4-diol, Ring-opened fragments |

Biotic Degradation Pathways

The biodegradation of this compound can be carried out by microorganisms through various enzymatic pathways. The degradation of aromatic compounds by bacteria, such as strains of Pseudomonas, often involves initial dioxygenation of the aromatic ring. nih.gov This is typically followed by cleavage of the ring, either through an intradiol or extradiol cleavage pathway, leading to intermediates that can enter central metabolic pathways. nih.gov For instance, the degradation of benzene by Pseudomonas veronii involves an isopropylbenzene dioxygenase and a 2-hydroxymuconic semialdehyde dehydrogenase. nih.gov

As previously mentioned, the enzymes involved in catecholamine metabolism in mammals could also play a role. While COMT is unlikely to act on the resorcinol (B1680541) structure, MAO could deaminate the side chain to form the corresponding aldehyde. This aldehyde could then be further oxidized to a carboxylic acid by aldehyde dehydrogenase. nih.gov

Enzymatic Cleavage and Metabolic Intermediates

The enzymatic degradation of dopamine in mammals is a well-characterized process involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). wikipedia.orgnih.gov These enzymes, along with Aldehyde Dehydrogenase (ALDH), work in concert to convert dopamine into inactive metabolites that can be excreted from the body. wikipedia.org

There are two primary pathways for the enzymatic breakdown of dopamine:

MAO-initiated pathway: Dopamine is first oxidized by MAO to form the highly reactive intermediate 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.gov DOPAL is then rapidly detoxified by ALDH to form 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov DOPAC can subsequently be methylated by COMT to produce the final major metabolite, homovanillic acid (HVA). wikipedia.org

COMT-initiated pathway: Alternatively, dopamine can first be methylated by COMT to form 3-methoxytyramine (3MT). nih.gov 3MT is then acted upon by MAO and ALDH to also yield homovanillic acid (HVA). wikipedia.org

Both MAO-A and MAO-B isoforms are effective in metabolizing dopamine. wikipedia.org MAO-A is the predominant form in catecholaminergic neurons, while MAO-B is mainly found in astrocytes. nih.gov COMT is primarily expressed in glial cells. nih.gov

The major metabolic intermediates in the degradation of dopamine are DOPAL, DOPAC, and 3-methoxytyramine. The principal end-product of dopamine metabolism is homovanillic acid (HVA), which has no known biological activity and is excreted in the urine. wikipedia.org

Prostaglandin H synthase has also been identified as an enzyme capable of catalyzing the oxidation of dopamine, leading to the formation of reactive dopamine quinones. nih.gov This enzymatic action may play a role in the formation of neuromelanin. nih.gov

The table below outlines the key enzymes and intermediates in the enzymatic cleavage of dopamine.

| Enzyme | Action | Substrate | Product(s) | Reference(s) |

| Monoamine Oxidase (MAO) | Oxidative deamination | Dopamine | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | wikipedia.orgnih.gov |

| Catechol-O-Methyltransferase (COMT) | Methylation | Dopamine | 3-Methoxytyramine (3MT) | wikipedia.orgnih.gov |

| Catechol-O-Methyltransferase (COMT) | Methylation | 3,4-dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) | wikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | 3,4-dihydroxyphenylacetaldehyde (DOPAL) | 3,4-dihydroxyphenylacetic acid (DOPAC) | wikipedia.orgnih.gov |

| Prostaglandin H synthase | Oxidation | Dopamine | Dopamine quinones | nih.gov |

Applications and Future Directions in Chemical and Materials Science

Role as a Chemical Building Block in Organic Synthesis

The unique combination of a nucleophilic amino group and an electron-rich aromatic diol system makes 4-(2-Aminoethyl)benzene-1,3-diol a valuable starting material in organic synthesis. Its utility spans from being a precursor for intricate molecular architectures to a foundational component in the generation of diverse compound libraries.

Precursor for Complex Organic Molecules

The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex organic molecules. The primary amine and the hydroxyl groups on the benzene (B151609) ring provide reactive handles for a variety of chemical transformations. A notable application is in the synthesis of Schiff bases. For instance, derivatives such as 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol are synthesized to create elaborate Schiff base ligands. researchgate.net These ligands can subsequently be used to chelate metal ions, forming stable metal complexes with potential applications in catalysis and materials science. researchgate.net The ability to readily form such derivatives underscores the compound's role as a foundational unit for constructing larger, more functionalized molecular systems.

Versatility in Compound Library Generation

In the field of drug discovery and medicinal chemistry, the generation of compound libraries containing a multitude of structurally related molecules is a key strategy for identifying new therapeutic leads. The core structure of this compound is well-suited for this purpose. Its multiple points of diversification—the amino group, the hydroxyl groups, and the aromatic ring—allow for the systematic introduction of a wide array of substituents. This enables the creation of focused libraries of compounds with varied physicochemical properties, which can then be screened for biological activity. While specific large-scale library syntheses using this exact molecule are not extensively documented in publicly available literature, its inherent structural features make it an attractive candidate for such endeavors in combinatorial chemistry.

Development of Functional Materials and Polymers

The incorporation of specific chemical moieties into polymeric and material structures is a common strategy to impart desired functionalities. The reactive groups of this compound offer potential for its integration into novel materials with tailored properties.

Incorporation into Polymeric Structures for Specific Properties

While direct research on the incorporation of this compound into polymeric structures is not widely reported, its functional groups suggest its potential as a monomer or a cross-linking agent. The amino and hydroxyl groups can participate in polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The resorcinol (B1680541) moiety could introduce antioxidant properties and enhance the thermal stability of the resulting polymers. Future research could explore the synthesis of polymers incorporating this diol to develop materials with enhanced adhesive, electronic, or biodegradable properties.

Design of Lipid-Like Nanoparticles as Chemical Delivery Systems

There is currently no direct scientific literature detailing the use of this compound in the design of lipid-like nanoparticles. However, the structural components of the molecule, particularly the aminoethyl chain, bear some resemblance to moieties used in the synthesis of cationic lipids and lipidoids for nucleic acid delivery. For example, related structures such as N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide have been investigated for the formation of lipid-like nanoparticles for mRNA delivery. This suggests that with appropriate chemical modification, derivatives of this compound could potentially be explored for similar applications in the future.

Research Tools in Biochemical and Pharmacological Investigations

The structural similarity of this compound to endogenous signaling molecules, coupled with its chemical tractability, makes it and its derivatives valuable tools for biochemical and pharmacological research.

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been the subject of pharmacological investigations. Studies have shown that these derivatives can exhibit a range of biological activities, including antimicrobial, antioxidant, and antitumor effects. researchgate.net For example, Schiff base derivatives of 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol have demonstrated notable biological potential. researchgate.net This highlights the utility of the this compound scaffold as a starting point for the development of new bioactive compounds. By systematically modifying this core structure, researchers can probe structure-activity relationships and identify key molecular features responsible for specific biological effects. This makes the compound and its analogues valuable research tools for the discovery and optimization of novel therapeutic agents.

| Compound Name | Application/Role |

| This compound | Core scaffold for synthesis |

| 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol | Precursor for Schiff bases and metal complexes with biological activity. researchgate.net |

| N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide | Component of lipid-like nanoparticles for mRNA delivery (related structure) |

Use as Reference Compounds in Mechanism-Based Studies

While not widely documented as a standard reference compound, the potential of this compound in mechanism-based studies is noteworthy. Its structure is analogous to biologically significant molecules, such as catecholamines, and synthetic building blocks like resorcinol and phenylethylamine. In theoretical and experimental studies, it could serve as a valuable reference for understanding:

Structure-Activity Relationships (SAR): By comparing its activity to its isomers, such as dopamine (B1211576) (4-(2-Aminoethyl)benzene-1,2-diol), researchers could elucidate the specific roles of hydroxyl group positioning on the benzene ring in receptor binding or chemical reactivity.

Reaction Kinetics: In polymerization studies, such as the formation of resorcinol-formaldehyde resins, it could be used to understand the influence of the aminoethyl side chain on the rate and mechanism of condensation. mdpi.com

Spectroscopic Analysis: As a well-defined molecule, it can be used as a standard in the development of analytical methods, including chromatography and spectroscopy, for the detection and quantification of related phenolic amines.

Probes for Enzyme Activity Assays

The development of probes to monitor enzyme activity is a cornerstone of chemical biology. Although specific enzyme probes based on this compound are not extensively reported, its molecular framework is an ideal starting point for designing such tools. Activity-based probes (ABPs) are designed to label the active site of specific enzymes, often irreversibly, allowing for their detection and characterization in complex biological samples. acs.org

The this compound structure could be modified to create targeted enzyme probes. The primary amine serves as a convenient attachment point for:

Reporter Tags: Fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282) can be conjugated to the amine to enable detection via fluorescence imaging or affinity-based pulldowns.

Reactive Groups: "Warheads" that covalently bind to enzyme active sites, such as electrophilic groups that target nucleophilic residues like cysteine or serine, can be incorporated.

Such probes could potentially target enzymes that recognize phenylethylamine or phenolic structures, including monoamine oxidases or certain classes of transferases. The design would involve linking the core structure to a reporter and a reactive group, transforming the parent molecule into a powerful tool for enzymatic studies.

Emerging Research Areas

Current research is focused on leveraging the unique chemical properties of this compound and its analogs for novel applications in derivatization, materials science, and sustainable chemistry.

Exploration of Novel Derivatives with Tunable Activities

A significant area of research involves the synthesis of derivatives of this compound to create new compounds with tailored biological or chemical activities. A notable example is the synthesis of Schiff base derivatives. These are formed by the condensation of the primary amine of this compound (or a related precursor) with various aldehydes or ketones.

These Schiff base derivatives have been investigated for a range of potential applications, including antimicrobial, antioxidant, and antitumor effects. rsc.org Furthermore, these Schiff base ligands can be used to form stable complexes with various metal ions (e.g., Cu(II), Ni(II), Co(II)), creating organometallic compounds with unique electronic and structural properties that can be explored for catalysis or as therapeutic agents. rsc.org

| Derivative Type | Synthetic Precursor(s) | Potential Applications | Reference |

|---|---|---|---|

| Schiff Bases | 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol and various aldehydes | Antimicrobial, Antioxidant, Antitumor | rsc.org |

| Metal Complexes | Schiff base ligand and metal salts (e.g., CuX₂) | Catalysis, Novel materials, Potential therapeutics | rsc.org |

Integration into Advanced Materials Science for Chemical Sensing or Catalysis

The functional groups of this compound make it a promising candidate for integration into advanced materials.

Polymer Synthesis: The resorcinol moiety can undergo polycondensation reactions with aldehydes like formaldehyde (B43269) to form resorcinol-formaldehyde (RF) resins. mfa.org These resins are versatile materials that can be used as adhesives, coatings, and precursors for carbon materials like aerogels and xerogels. researchgate.net Incorporating the aminoethyl group within this polymer matrix would introduce reactive sites for post-synthesis functionalization. Such functionalized RF resins could be used for the selective separation of ions or as solid-supported catalysts. barc.gov.in

Surface Functionalization: The primary amine allows the molecule to be covalently grafted onto the surface of various substrates, such as silicon oxides, polymers, or gold nanoparticles. acs.orgnih.gov This surface functionalization can be used to alter the surface properties of materials, for example, to enhance biocompatibility or to create a platform for building chemical sensors. acs.org For instance, a surface functionalized with this compound could be used for the electrochemical detection of specific analytes that interact with the resorcinol group. tandfonline.com

Catalysis: When immobilized on a solid support, the molecule or its metal complexes can act as heterogeneous catalysts. The phenylethylamine structure has been used to create chiral ligands for asymmetric catalysis. acs.orgnih.gov This opens up the possibility of developing recyclable catalysts for stereoselective chemical transformations.

Green Chemistry Approaches for Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is an important emerging research area. This involves developing synthetic routes that are more environmentally benign, efficient, and sustainable. Key approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical CO₂.

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or metal-free organocatalysts, to improve reaction rates and reduce waste. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.

| Green Chemistry Principle | Application in Synthesis/Derivatization | Potential Benefit |

|---|---|---|

| Alternative Solvents | Using water or ethanol-water mixtures for Schiff base formation. | Reduced environmental impact and improved safety profile. |

| Biocatalysis | Employing enzymes for stereoselective modifications of the side chain. | High selectivity, mild reaction conditions, reduced need for protecting groups. |

| Microwave-Assisted Synthesis | Accelerating condensation or polymerization reactions. | Drastically reduced reaction times and potentially higher yields. |

| Solvent-Free Reactions | Performing reactions by grinding solid reactants together (mechanochemistry). | Elimination of solvent waste, simplified purification. |

Q & A

Q. How are structure-activity relationships (SARs) analyzed for antimicrobial derivatives?

- Methodological Answer : MIC assays against S. aureus and E. coli reveal that electron-withdrawing groups (e.g., -CF₃) enhance activity. For example, 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol shows MIC = 16 mg/mL vs. S. aureus, while bulkier substituents (e.g., -CH₂CH₃) reduce efficacy . Synchrotron-based crystallography identifies hydrophobic interactions with bacterial membrane proteins .

Q. What role do pH and solvent polarity play in the stability of phenolic derivatives?

- Methodological Answer : In aqueous solutions, derivatives undergo pH-dependent tautomerism. At pH > 7, deprotonation of -OH groups increases solubility but reduces stability (e.g., 20% degradation over 24 hours). Polar aprotic solvents (e.g., DMSO) stabilize the enol form, while non-polar solvents (e.g., chloroform) favor keto tautomers .

Method Validation & Optimization

Q. How are extraction efficiencies optimized for metal-complexed derivatives in environmental samples?

- Methodological Answer : Liquid-liquid extraction (LLE) with chloroform achieves >90% recovery for Ni(II) complexes. Parameters include:

- Phase ratio (organic:aqueous = 1:2).

- Mixing time (5 min) and centrifugation (3000 rpm, 10 min) .

- Validation via spike-recovery tests (85–110% accuracy) .

Q. What strategies mitigate interference from coexisting ions in electrochemical assays?

- Methodological Answer : Masking agents (e.g., 0.1 M EDTA for Cu²⁺/Co²⁺) and pH adjustments (e.g., pH 4.0 to precipitate Fe³⁺) reduce interference. Standard addition methods correct matrix effects in biological samples .

Theoretical & Experimental Integration

Q. How do quantum mechanical calculations guide the design of selective ligands?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electron density distributions, identifying nucleophilic sites (e.g., C-4 position for electrophilic substitutions). HOMO-LUMO gaps (<4 eV) correlate with redox activity in electrochemical sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.